2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide
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Overview
Description
2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide is an organic compound that features a naphthalene ring substituted with a bromine atom and an acetohydrazide moiety linked to a chlorophenyl group via an ethylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide typically involves the following steps:
Formation of the hydrazide: The starting material, 4-bromonaphthalene, undergoes a Friedel-Crafts acylation to introduce an acetyl group, forming 4-bromo-1-acetylnaphthalene.
Hydrazide formation: The acetylated product is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Schiff base formation: The hydrazide is condensed with 4-chlorobenzaldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the ethylidene bridge or the aromatic rings, potentially yielding a variety of reduced derivatives.
Substitution: The bromine and chlorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce various hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In medicinal chemistry, 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can modify its structure to enhance its efficacy and reduce toxicity.
Industry
In the industrial sector, this compound could be used in the development of dyes, pigments, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, disrupting normal cellular processes. The presence of the bromine and chlorine atoms can enhance its binding affinity to certain molecular targets, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide
- 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide
- 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
Uniqueness
The unique combination of the bromonaphthalene and chlorophenyl groups in 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide distinguishes it from similar compounds. This specific structure may confer distinct physical, chemical, and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H16BrClN2O |
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Molecular Weight |
415.7 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C20H16BrClN2O/c1-13(14-6-9-16(22)10-7-14)23-24-20(25)12-15-8-11-19(21)18-5-3-2-4-17(15)18/h2-11H,12H2,1H3,(H,24,25)/b23-13+ |
InChI Key |
UOJORWLUOLYDTP-YDZHTSKRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=C(C2=CC=CC=C12)Br)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C2=CC=CC=C12)Br)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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